molecular formula C15H19N3O B11860429 2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol

2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol

Cat. No.: B11860429
M. Wt: 257.33 g/mol
InChI Key: DLUNNXZDDFQQIF-UHFFFAOYSA-N
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Description

2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol is a chemical compound with the molecular formula C15H19N3O and a molecular weight of 257.33 g/mol This compound is characterized by the presence of an amino group attached to a pyridine ring, which is further connected to a phenyl ring with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol typically involves multiple steps. One common method includes the reaction of 3-amino-2,6-dimethyl-4-pyridine with 4-nitrophenylethanol under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol involves its interaction with specific molecular targets and pathways. The amino and ethanol groups in the compound allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

2-[4-[(3-amino-2,6-dimethylpyridin-4-yl)amino]phenyl]ethanol

InChI

InChI=1S/C15H19N3O/c1-10-9-14(15(16)11(2)17-10)18-13-5-3-12(4-6-13)7-8-19/h3-6,9,19H,7-8,16H2,1-2H3,(H,17,18)

InChI Key

DLUNNXZDDFQQIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)N)NC2=CC=C(C=C2)CCO

Origin of Product

United States

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